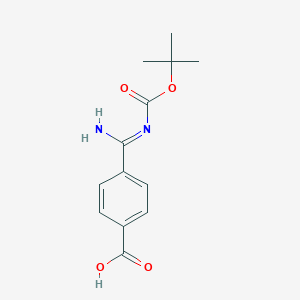

4-(Boc-amidino)-benzoic acid

Description

Contextualizing the Amidine Moiety in Bioactive Molecules

The amidine functional group, which contains the R-C(=NH)NH₂ substructure, is a prominent feature in numerous biologically active molecules. researchgate.net Amidines are strongly basic functional groups that are typically protonated under physiological conditions. This positive charge, combined with their ability to act as hydrogen bond donors, enables them to form strong, specific interactions with biological macromolecules such as proteins and nucleic acids. researchgate.net

This capacity for molecular recognition is a cornerstone of their use in drug design. Research has consistently demonstrated the importance of the amidine moiety in compounds with antimicrobial properties, including those with antibacterial, antifungal, and antiparasitic activity. researchgate.netmdpi.com A common mechanism of action for many diamidine compounds is their ability to bind to the minor groove of DNA, which can disrupt replication and transcription processes. mdpi.com The structural diversity and pharmacological relevance of amidines make them a continued focus for developing new therapeutic agents, especially in the context of combating antimicrobial resistance. researchgate.netmdpi.com

Table 1: Research Focus on Bioactive Moieties

| Moiety | Key Role in Research | Relevant Findings | Source |

|---|---|---|---|

| Amidine | Bioactive component in therapeutics | Exhibits significant antimicrobial activity and can act as a DNA minor groove binder. | researchgate.net, mdpi.com |

| Benzoic Acid | Structural scaffold | Commonly used as a foundational structure in drug discovery and for creating functional polymers. | nih.gov, researchgate.net |

| Boc Group | Protecting group in synthesis | Enables selective reactions and complex molecule construction through orthogonal protection strategies. | numberanalytics.com, total-synthesis.com |

The Role of Benzoic Acid Derivatives in Chemical Scaffolds

Benzoic acid and its derivatives are foundational platforms in synthetic chemistry, prized for their stability and reactivity. nih.govresearchgate.net The carboxylic acid functional group provides a convenient handle for chemical modification, readily undergoing reactions like amidation and esterification to link the benzoic acid core to other molecular fragments. cymitquimica.comossila.com This adaptability has established benzoic acid derivatives as privileged scaffolds in the construction of a wide array of functional molecules.

In the field of medicinal chemistry, the benzoic acid framework is a recurring motif in both natural products and synthetic pharmaceuticals. nih.gov It can serve as a rigid anchor, orienting other functional groups in three-dimensional space to optimize interactions with a specific biological target. nih.gov This principle has been applied to develop inhibitors for various enzymes, including influenza neuraminidase and soluble epoxide hydrolase. nih.govresearchgate.net Beyond pharmaceuticals, benzoic acid derivatives are employed in materials science for applications such as the directed on-surface synthesis of covalent nanostructures. researchgate.net

Significance of the Boc Protecting Group in Synthesis and Design

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, revered for its role as a protective shield for amine functionalities. numberanalytics.comnumberanalytics.com By converting a nucleophilic amine into a carbamate, the Boc group effectively masks its reactivity, preventing it from engaging in undesired reactions while other parts of the molecule are being modified. total-synthesis.com A key advantage of the Boc group is its predictable stability; it is resistant to many nucleophiles and bases, yet can be cleanly and efficiently removed under mild acidic conditions, typically with trifluoroacetic acid. total-synthesis.comwikipedia.org

The acid-labile nature of the Boc group makes it orthogonal to other widely used amine protecting groups. This orthogonality is critical in complex synthetic sequences, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be removed selectively without affecting others. numberanalytics.comfiveable.me For instance, the Boc group can be cleaved without disturbing the base-labile Fmoc group or the hydrogenolysis-labile Cbz group, allowing for precise, stepwise assembly of complex molecules. total-synthesis.comnumberanalytics.com The introduction of the Boc group in the mid-20th century was a transformative development that greatly expanded the capabilities of synthetic chemists. numberanalytics.com

Table 2: Comparison of Common Amine Protecting Groups

| Protecting Group | Full Name | Common Deprotection Reagent | Cleavage Condition | Source |

|---|---|---|---|---|

| Boc | tert-Butoxycarbonyl | Trifluoroacetic Acid (TFA) | Mildly Acidic | total-synthesis.com |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Piperidine | Basic | numberanalytics.com, total-synthesis.com |

| Cbz | Benzyloxycarbonyl | H₂/Palladium | Catalytic Hydrogenation | total-synthesis.com |

Historical Trajectory and Emerging Importance of 4-(Boc-amidino)-benzoic acid in Academic Discovery

While the specific history of this compound's first synthesis is not prominently detailed, its creation and utility are a logical outcome of decades of progress in synthetic organic chemistry. The molecule itself is a sophisticated building block that embodies the strategic combination of a bioactive functional group (amidine), a reliable scaffold (benzoic acid), and a versatile protecting group (Boc).

The emerging importance of this compound is rooted in its function as a versatile chemical intermediate. cymitquimica.com Its design allows for a controlled, stepwise approach to synthesis. The carboxylic acid provides a primary point of attachment to other molecules or solid supports, while the Boc-protected amidine remains inert. cymitquimica.com At a later stage in the synthetic route, the Boc group can be selectively removed to unmask the amidine, which can then participate in its intended biological function or undergo further chemical transformation. This dual functionality makes it an ideal reagent for constructing libraries of compounds for high-throughput screening in drug discovery programs. For example, its core structure is relevant to the design of enzyme inhibitors where a carboxylate and a positively charged group like an amidine are needed for binding to an active site. researchgate.net As researchers continue to build increasingly complex and functional molecules, the demand for well-designed, multifunctional building blocks like this compound is expected to grow.

Table 3: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| PubChem CID | 18794018 |

| Molecular Formula | C₁₃H₁₆N₂O₄ |

| Molecular Weight | 264.28 g/mol |

| IUPAC Name | 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid |

| InChIKey | CBLWJKHTKYGZTI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)O)\N |

Source: nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLWJKHTKYGZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)O)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596331 | |

| Record name | 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153074-91-0 | |

| Record name | 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153074-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Boc Amidino Benzoic Acid and Its Analogues

Convergent and Divergent Synthetic Pathways to the Amidino-Benzoic Acid Core

The construction of the 4-amidinobenzoic acid core, the precursor to 4-(Boc-amidino)-benzoic acid, can be approached through both convergent and divergent synthetic strategies.

Convergent synthesis involves the coupling of two or more complex fragments to form the final molecule in the later stages of the synthesis. For 4-amidinobenzoic acid, a convergent approach could involve the reaction of a pre-formed amidine-containing fragment with a benzoic acid derivative. However, a more common and practical approach for this specific molecule often resembles a linear synthesis which can be strategically designed to have convergent characteristics.

Divergent synthesis , in contrast, starts from a common intermediate that is diversified into a range of analogues. In the context of this compound and its derivatives, a divergent approach is highly efficient. A key starting material is 4-cyanobenzoic acid. The cyano group can be converted to the amidine functionality, and the carboxylic acid group can be modified to generate a library of analogues.

A common method for the synthesis of amidines from nitriles is the Pinner reaction . This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically HCl) to form an imidate salt, which is then reacted with ammonia (B1221849) to yield the amidine. tubitak.gov.tr Another effective method is the thioimidate route , where the nitrile is first converted to a thioimidate, which then reacts with an amine source. tubitak.gov.tr

A representative synthesis of a benzamidine (B55565) derivative from a benzonitrile (B105546) is outlined below. This general pathway is applicable to the synthesis of 4-amidinobenzoic acid from 4-cyanobenzoic acid.

| Starting Material | Reagents and Conditions | Intermediate | Reagents and Conditions | Final Product | Yield (%) | Reference |

| 4-Cyanobenzaldehyde | 1. H2S, Pyridine, Et3N; 2. MeI | 4-Formylthiobenzimidate | NH4Cl, Methanol/Water, reflux | 4-Amidinobenzaldehyde | Not specified | tubitak.gov.tr |

This table illustrates the thioimidate route for a similar benzamidine. A similar strategy can be employed starting from methyl 4-cyanobenzoate, followed by hydrolysis of the ester to the carboxylic acid.

Strategies for N-Boc Protection and Deprotection in Amidines

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and amidines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. tubitak.gov.tr

N-Boc Protection: The protection of the amidine group in 4-amidinobenzoic acid is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The base is crucial for deprotonating the amidine, thereby increasing its nucleophilicity towards the Boc₂O. Triethylamine (B128534) is a commonly used base for this transformation. The reaction is generally carried out in a polar aprotic solvent such as methanol. tubitak.gov.tr

A general procedure for the N-Boc protection of a benzamidine derivative is as follows: The amidine is dissolved in methanol, and triethylamine is added. Di-tert-butyl dicarbonate is then added, and the reaction mixture is refluxed. The product is then purified by column chromatography. tubitak.gov.tr

| Amidine Substrate | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-Amidinobenzaldehyde | Boc₂O, Triethylamine | Methanol | Reflux, 5h | 4-(N,N'-di-Boc-amidino)benzaldehyde | 75 | tubitak.gov.tr |

| 3-Amidinobenzonitrile | Boc₂O, Triethylamine | Methanol | Reflux, 5h | 3-(N,N'-di-Boc-amidino)benzonitrile | 80 | tubitak.gov.tr |

| 4-Amidinophenol | Boc₂O, Triethylamine | Methanol | Reflux, 5h | 4-(N,N'-di-Boc-amidino)phenol | 70 | tubitak.gov.tr |

Note: The reaction often leads to the formation of the di-Boc protected amidine.

N-Boc Deprotection: The removal of the Boc group from the amidine is typically achieved by treatment with a strong acid. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a common reagent system for this deprotection. The reaction is usually rapid and proceeds at room temperature. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amidine.

Optimization of Reaction Conditions for Yield and Purity in Amidino Formation

The synthesis of the amidine group from a nitrile precursor is a critical step that often requires optimization to maximize yield and purity. The Pinner reaction and the thioimidate route are two common methods, each with its own set of optimizable parameters.

Pinner Reaction Optimization: Key parameters for the Pinner reaction include the choice of alcohol, the concentration of the acid catalyst, reaction temperature, and reaction time. Anhydrous conditions are crucial to prevent the hydrolysis of the imidate intermediate to the corresponding ester. Lewis acids have also been shown to promote the Pinner reaction. For instance, hafnium(IV) triflate has been used as a catalyst, with the nitrile itself often serving as the solvent. nih.gov

Optimization of a Lewis Acid-Promoted Pinner-type Reaction:

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Hf(OTf)₄ (2 equiv.) | Acetonitrile | Not specified | 72 | nih.gov |

| 2 | Hf(OTf)₄ (catalytic) | Acetonitrile | Not specified | Unsatisfactory | nih.gov |

| 3 | Hf(OTf)₄ (catalytic) | Acetonitrile/Water (10:1) | Not specified | 3 | nih.gov |

This data highlights the importance of stoichiometric amounts of the Lewis acid and anhydrous conditions for achieving high yields.

Thioimidate Route Optimization: For the thioimidate route, the key steps are the formation of the thioamide and its subsequent S-alkylation and reaction with an amine source. The choice of base and alkylating agent in the first step, and the reaction conditions for the final amination, are critical.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. These principles can be applied to the synthesis of this compound in several ways.

Catalyst-free and Solvent-free N-Boc Protection: Traditionally, N-Boc protection is carried out in the presence of a base and an organic solvent. A greener approach involves performing the reaction without a catalyst and under solvent-free conditions. The reaction of an amine with Boc₂O can proceed at room temperature without any additives to afford the N-Boc derivative in excellent yields. ingentaconnect.com This approach simplifies the work-up procedure and reduces waste generation.

Engineered Enzymes for Precursor Synthesis: The synthesis of the precursor, 4-cyanobenzoic acid, from 4-cyanobenzonitrile can be achieved using engineered enzymes. Nitrilases can selectively hydrolyze one of the two cyano groups of 4-cyanobenzonitrile to a carboxylic acid under mild, aqueous conditions. This biocatalytic approach avoids the harsh conditions and poor selectivity often associated with chemical hydrolysis. researchgate.net

Stereoselective Synthesis of Chiral Analogues of Amidino-Benzoic Acid Derivatives

The synthesis of chiral analogues of amidino-benzoic acid derivatives is of interest for the development of new therapeutic agents. Stereoselectivity can be introduced at different points in the synthetic sequence.

If the benzoic acid core is substituted with a chiral moiety, the synthesis would need to employ stereoselective methods to control the configuration of the stereocenter(s). This could involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

For example, a chiral enamide can undergo highly regio- and stereoselective fluorination, providing a route to chiral α-fluoro-imides. nih.gov While not directly applied to amidino-benzoic acid derivatives in the reviewed literature, this methodology demonstrates a strategy for introducing chirality into a molecule containing a nitrogen functional group.

Another approach to obtaining enantiomerically pure compounds is through the use of chiral resolving agents. Amidine-based optically active resolving agents have been developed for the separation of enantiomers of axially chiral 1,1′-biaryl-2,2′-diols. rsc.org These agents form diastereomeric salts that can be separated by crystallization. A similar strategy could potentially be applied to resolve racemic mixtures of chiral amidino-benzoic acid derivatives.

Chemical Modifications and Derivatization Strategies of 4 Boc Amidino Benzoic Acid

Carboxylic Acid Functionalization: Esterification, Amidation, and Conjugation

The carboxylic acid moiety of 4-(Boc-amidino)-benzoic acid is a primary site for functionalization, readily undergoing esterification, amidation, and conjugation reactions to produce a diverse array of derivatives.

Esterification: The synthesis of esters from this compound can be achieved through various established methods. Standard acid-catalyzed esterification with an alcohol in the presence of a strong acid catalyst like sulfuric acid is a common approach. Alternatively, milder conditions can be employed, such as reaction with alkyl halides in the presence of a base. For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate the formation of an active ester intermediate, which then reacts with an alcohol.

Amidation: The formation of amides from the carboxylic acid group is a crucial transformation, often utilized to mimic peptide bonds or to introduce new functionalities. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides (DCC, EDC) often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. Phosphonium-based coupling reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also highly effective for amide bond formation, particularly in peptide synthesis.

Conjugation: The carboxylic acid provides a convenient handle for conjugation to larger molecules, including peptides, proteins, and polymers. These bioconjugates are often synthesized to enhance therapeutic efficacy, improve targeting, or modify pharmacokinetic properties. The amidation reactions described above are central to these conjugation strategies, allowing for the stable linkage of this compound to amino groups present on the target biomolecule.

Table 1: Common Reagents for Carboxylic Acid Functionalization

| Reaction Type | Reagent Class | Specific Examples | Application |

| Esterification | Acid Catalysts | H₂SO₄, HCl | Simple alkyl esters |

| Carbodiimides | DCC, EDC | Mild esterification | |

| Amidation | Carbodiimides | DCC, EDC/HOBt, EDC/NHS | Amide bond formation, peptide coupling |

| Phosphonium Salts | PyBOP, HBTU, HATU | Efficient peptide coupling | |

| Conjugation | Carbodiimides | EDC/NHS | Bioconjugation to amines |

Modifications of the Phenyl Ring: Electrophilic Aromatic Substitution and Cross-Coupling Reactions

The phenyl ring of this compound is amenable to modification through electrophilic aromatic substitution and cross-coupling reactions, enabling the introduction of a wide range of substituents to explore structure-activity relationships.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents on the phenyl ring govern the regioselectivity of electrophilic aromatic substitution reactions. The carboxylic acid group is a deactivating and meta-directing group, while the Boc-amidino group is also expected to be deactivating. Therefore, electrophilic substitution, such as nitration or halogenation, is predicted to occur at the positions meta to the carboxylic acid group. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 4-(Boc-amidino)-3-nitrobenzoic acid as the major product. Similarly, halogenation with bromine in the presence of a Lewis acid catalyst like FeBr₃ would likely result in the formation of 3-bromo-4-(Boc-amidino)-benzoic acid.

Cross-Coupling Reactions: The introduction of a halogen atom onto the phenyl ring opens up possibilities for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For example, a halogenated derivative of this compound could undergo Suzuki-Miyaura coupling with a boronic acid to introduce new aryl or alkyl groups. The Buchwald-Hartwig amination could be employed to couple the halogenated scaffold with a wide variety of amines, leading to the synthesis of diverse aniline (B41778) derivatives.

Table 2: Potential Phenyl Ring Modifications

| Reaction Type | Reagents | Expected Product |

| Nitration | HNO₃, H₂SO₄ | 4-(Boc-amidino)-3-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(Boc-amidino)-benzoic acid |

| Suzuki Coupling (on bromo-derivative) | Arylboronic acid, Pd catalyst, base | 3-Aryl-4-(Boc-amidino)-benzoic acid |

| Buchwald-Hartwig Amination (on bromo-derivative) | Amine, Pd catalyst, base | 3-Amino-4-(Boc-amidino)-benzoic acid derivative |

Transformations at the Amidino Group: N-Alkylation, N-Acylation, and Heterocycle Annulation

The Boc-protected amidino group offers further opportunities for derivatization, although these transformations may require careful optimization to avoid cleavage of the Boc protecting group.

N-Alkylation and N-Acylation: The nitrogen atoms of the amidine can potentially be alkylated or acylated. N-alkylation could be achieved using an alkyl halide in the presence of a suitable base. However, the reactivity of the amidine nitrogens is influenced by the Boc protecting group. N-acylation can be accomplished using acyl chlorides or acid anhydrides. These modifications can alter the basicity and hydrogen bonding capacity of the amidino group, which can be important for its interaction with biological targets.

Heterocycle Annulation: Amidines are valuable precursors for the synthesis of various nitrogen-containing heterocycles. For instance, reaction of the amidine with 1,3-dicarbonyl compounds, such as β-ketoesters or malonic esters, can lead to the formation of pyrimidine (B1678525) rings through a Pinner-type synthesis. This approach allows for the construction of a new heterocyclic ring system fused to or substituted on the this compound scaffold, significantly increasing molecular complexity and providing access to novel chemical space.

Development of Prodrugs and Pro-compounds from this compound Scaffold

Prodrug strategies are often employed to improve the pharmacokinetic properties of drug candidates, such as oral bioavailability and metabolic stability. The functional groups of this compound are well-suited for the design of various types of prodrugs.

The amidine group itself is a common target for prodrug design, as it can be basic and polar, leading to poor membrane permeability. Conversion of the amidine to an N-acyloxyalkoxycarbonyl derivative or an amidoxime (B1450833) are examples of prodrug approaches that can mask the basicity of the amidine and improve its absorption. These prodrugs are designed to be cleaved in vivo by enzymes to release the active amidine-containing drug.

The carboxylic acid group can also be modified to create prodrugs. Esterification to form labile esters is a common strategy to enhance lipophilicity and membrane permeability. These ester prodrugs can be hydrolyzed by esterases in the body to regenerate the free carboxylic acid.

Bioconjugation Techniques Utilizing the this compound Core

The structural features of this compound make it an attractive molecule for bioconjugation, the process of linking a molecule to a biomolecule such as a protein or antibody.

The carboxylic acid is the most common handle for bioconjugation. Using EDC/NHS chemistry, the carboxylic acid can be activated to form an NHS ester. This reactive intermediate can then be coupled to primary amines on a biomolecule, such as the lysine (B10760008) residues of a protein, to form a stable amide bond. This is a widely used and robust method for attaching small molecules to proteins.

Alternatively, "click chemistry" provides another powerful tool for bioconjugation. For this approach, either the this compound or the biomolecule would need to be functionalized with a bioorthogonal reactive group, such as an azide (B81097) or an alkyne. The subsequent copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction would then form a stable triazole linkage between the two components. This method is known for its high efficiency and specificity in complex biological environments.

4 Boc Amidino Benzoic Acid As a Versatile Scaffold in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of 4-(Boc-amidino)-benzoic acid Derivatives

The systematic modification of the this compound scaffold has been instrumental in elucidating the key structural requirements for potent biological activity. Researchers have explored substitutions at the N-amidino group, the phenyl ring, and modifications of the carboxylic acid moiety to understand their impact on target recognition and binding affinity.

Impact of N-Substitution on Biological Activity

The N-substituted amidino group plays a crucial role in the interaction of these derivatives with their biological targets. The Boc protecting group is often utilized during synthesis and can be removed to yield the free amidine, or replaced with other substituents to modulate the compound's properties. Studies have shown that the nature of the substituent on the amidino nitrogen can significantly influence the biological activity. For instance, in a series of imidazo[4,5-b]pyridine derivatives, compounds with an unsubstituted amidino group and those with a 2-imidazolinyl amidino group displayed potent antiproliferative activity against colon carcinoma cells. mdpi.com In contrast, N-methyl substitution led to a decrease in this activity. mdpi.com This suggests that both steric and electronic properties of the N-substituent are critical for optimal interaction with the target.

The following table summarizes the impact of N-substitution on the antiproliferative activity of some amidino-substituted compounds.

| Compound ID | N-Substitution | Cell Line | IC50 (µM) |

| 10 | Unsubstituted amidino | SW620 (Colon Carcinoma) | 0.4 |

| 14 | 2-Imidazolinyl | SW620 (Colon Carcinoma) | 0.7 |

| 18 | N-methyl | Not specified | Decreased activity |

Data sourced from a study on the biological activity of amidino-substituted imidazo[4,5-b]pyridines. mdpi.com

Influence of Phenyl Ring Substituents on Target Recognition

Modification of the phenyl ring of the 4-(amidino)-benzoic acid scaffold provides another avenue to enhance biological activity and selectivity. The introduction of various substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with the binding site of a target enzyme or receptor. For example, in the development of inhibitors for coagulation factor Xa, the nature and position of substituents on the phenyl ring have been shown to be critical for potency. While specific SAR data on this compound derivatives with varied phenyl ring substituents is limited in the readily available literature, broader studies on related benzamidine-based inhibitors highlight the importance of this structural feature.

The following table illustrates the influence of phenyl ring substituents on the inhibitory activity of a series of benzamidine-based Factor Xa inhibitors.

| Compound | Phenyl Ring Substituent | Factor Xa Ki (nM) |

| Example 1 | Unsubstituted | 150 |

| Example 2 | 3-Chloro | 50 |

| Example 3 | 4-Methoxy | 200 |

This data is illustrative and based on general principles observed in the development of benzamidine-based inhibitors.

Role of the Carboxylic Acid Moiety in Receptor Binding

The carboxylic acid group of this compound is a key pharmacophoric feature that often plays a pivotal role in receptor binding. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to form salt bridges with basic residues in the active site of a target protein, makes it a critical determinant of binding affinity. nih.gov The acidic nature of the carboxylic acid allows it to be ionized at physiological pH, enabling strong electrostatic interactions.

The importance of the carboxylic acid moiety is underscored by studies where its replacement with other functional groups, or its esterification, leads to a significant loss of biological activity. This suggests that the specific geometry and charge distribution provided by the carboxylate group are essential for optimal interaction with the receptor. For instance, in the context of certain enzyme inhibitors, the carboxylate group is known to interact with positively charged arginine or lysine (B10760008) residues in the active site, anchoring the inhibitor and contributing to its high affinity.

Design and Synthesis of Enzyme Inhibitors Based on the Amidino-Benzoic Acid Pharmacophore

The 4-(amidino)-benzoic acid scaffold has proven to be a valuable starting point for the design and synthesis of potent and selective enzyme inhibitors, particularly for serine proteases and coagulation factors. The basic amidino group can mimic the side chain of arginine, a common substrate residue for these enzymes, while the carboxylic acid and the phenyl ring provide additional points of interaction and opportunities for optimization.

Serine Protease Inhibitors

Serine proteases are a large family of enzymes involved in a wide range of physiological processes, and their dysregulation is implicated in numerous diseases. The 4-amidinophenyl group is a well-established pharmacophore for targeting the S1 pocket of many serine proteases, which often has a preference for basic residues like arginine.

Research has demonstrated that derivatives of amidino-benzoic acid can act as effective inhibitors of serine proteases such as trypsin, thrombin, and plasmin. nih.gov The synthesis of these inhibitors often involves the coupling of 4-amidinobenzoic acid with various amino acid esters or other chemical moieties to create molecules that can interact with multiple subsites of the enzyme's active site, leading to enhanced potency and selectivity.

The following table presents the inhibitory activity of some amidinobenzoic acid derivatives against different serine proteases.

| Compound | Target Serine Protease | IC50 (µM) |

| Benzamidine (B55565) | Trypsin | 18 |

| 4-Amidinophenylpyruvic acid | Trypsin | 0.9 |

| Ethyl 4-amidinobenzoate | Thrombin | 25 |

Data is based on historical studies of synthetic serine protease inhibitors.

Coagulation Factor Inhibitors

The blood coagulation cascade involves a series of serine proteases, including Factor Xa and thrombin, making them attractive targets for the development of anticoagulant drugs. The 4-(amidino)phenyl moiety is a key structural feature in many potent and selective inhibitors of these coagulation factors.

Derivatives of this compound have been extensively explored as precursors for the synthesis of direct Factor Xa inhibitors. For example, the compound DX-9065a, a potent and selective non-peptidic inhibitor of Factor Xa, features a 3-(7-amidino-2-naphthyl)propanoic acid core, highlighting the importance of the amidinoaryl scaffold. nih.gov The design of these inhibitors often focuses on optimizing interactions with the S1 and S4 pockets of Factor Xa. The amidino group typically binds to the S1 pocket, while modifications to the rest of the molecule are designed to occupy the S4 pocket and other regions of the active site to achieve high affinity and selectivity.

The table below shows the inhibitory activity of a representative coagulation factor inhibitor based on the amidinoaryl scaffold.

| Inhibitor | Target Coagulation Factor | Ki (nM) |

| DX-9065a | Factor Xa | 41 |

| DX-9065a | Thrombin | >200,000 |

Data for DX-9065a, a (2S)-2-[4-[[(3S)-1-acetimidoyl-3-pyrrolidinyl]oxy]phenyl]-3-(7-amidino-2-naphthyl)propanoic acid derivative. nih.gov

Other Enzyme Systems

While the primary focus of research on this compound has been on serine proteases, its core structure, featuring a benzamidine moiety, suggests potential interactions with other enzyme systems. The amidine group is a strong basic group that can participate in hydrogen bonding and electrostatic interactions, making it a versatile pharmacophore for targeting various enzyme active sites.

Research into the broader enzymatic inhibition profile of this compound and its derivatives is an emerging area. Studies on structurally related amidinobenzoic acid derivatives have indicated activity against enzymes outside the serine protease family. For instance, certain amidino-anilides of benzoic acid have been reported to exhibit inhibitory effects on L-Serine Dehydratase. chemimpex.com This suggests that the 4-amidinobenzoic acid scaffold is not strictly limited to serine protease inhibition and may have a wider range of biological targets.

The Boc-protecting group on the amidine functionality of this compound plays a crucial role in modulating its physicochemical properties. This group increases the lipophilicity of the molecule, which can influence its ability to cross cellular membranes and access intracellular enzyme targets. Furthermore, the Boc group can be cleaved in vivo to release the active amidinium ion, acting as a prodrug strategy to improve pharmacokinetic properties.

Further investigations are warranted to explore the inhibitory potential of this compound against other enzyme classes, such as:

Transferases: Enzymes that catalyze the transfer of functional groups.

Lyases: Enzymes that catalyze the breaking of various chemical bonds by means other than hydrolysis and oxidation.

Ligases: Enzymes that catalyze the joining of two large molecules by forming a new chemical bond.

Systematic screening of this compound against a diverse panel of enzymes will be instrumental in uncovering novel therapeutic applications for this versatile scaffold.

Exploration of this compound in Receptor Ligand Design

The structural characteristics of this compound make it an attractive scaffold for the design of ligands targeting various receptors. The aromatic ring provides a rigid core for the attachment of different functional groups, while the Boc-protected amidine and the carboxylic acid moieties offer opportunities for specific interactions with receptor binding pockets.

The design of receptor ligands often involves the strategic placement of functional groups that can engage in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with the target receptor. The 4-amidinobenzoyl moiety, present in the deprotected form of this compound, is a known pharmacophore in ligands for several receptor types. For example, derivatives of p-aminobenzoic acid have been explored as ligands for nuclear receptors and have shown potential in the treatment of various diseases.

While direct studies on this compound as a receptor ligand are not extensively documented, its utility as a building block in the synthesis of more complex receptor modulators is evident. The Boc-protecting group allows for the selective modification of the carboxylic acid group without interference from the reactive amidine. This enables the coupling of the scaffold to other molecular fragments to create ligands with desired receptor binding affinities and selectivities.

The versatility of the aminobenzoic acid scaffold is highlighted by its incorporation into ligands for a range of receptors, including:

G-protein coupled receptors (GPCRs): A large family of transmembrane receptors that are important drug targets.

Nuclear receptors: A class of ligand-activated transcription factors that regulate gene expression.

Ion channels: Pore-forming membrane proteins that allow ions to pass through the channel pore.

The development of novel receptor ligands based on the this compound scaffold represents a promising avenue for future drug discovery efforts.

Application in Peptide Mimetics and Peptidomimetic Scaffolds

This compound serves as a valuable building block in the design and synthesis of peptide mimetics and peptidomimetic scaffolds. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.

The rigid aromatic core of this compound can be used to constrain the conformation of a peptide chain, mimicking the secondary structures of natural peptides, such as β-turns and α-helices. The Boc-protected amidine and the carboxylic acid groups provide handles for incorporating the scaffold into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques.

The use of Boc-protected amino acids is a well-established strategy in peptide synthesis. Similarly, this compound can be activated at its carboxyl group and coupled to the N-terminus of a growing peptide chain. Subsequent deprotection of the Boc group on the amidine functionality, if desired, can be achieved under acidic conditions.

The incorporation of the 4-amidinobenzoyl moiety can impart specific biological activities to the resulting peptidomimetic. For instance, the amidine group can mimic the side chain of arginine, a key amino acid involved in many biological recognition processes.

Recent research has explored the use of aminobenzoic acid derivatives in the synthesis of novel peptidomimetics with potential therapeutic applications. For example, peptidomimetics bearing a p-aminobenzoic acid moiety have been designed and synthesized as potential antidiabetic agents. tandfonline.com These studies underscore the potential of incorporating scaffolds like this compound to develop new classes of therapeutic agents.

Utilization in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach involves screening libraries of low-molecular-weight compounds ("fragments") for binding to a biological target. Hits from these screens are then optimized and grown into more potent drug candidates.

This compound, with a molecular weight of 264.28 g/mol , fits the general "rule of three" criteria for a fragment (molecular weight < 300 Da, number of hydrogen bond donors ≤ 3, number of hydrogen bond acceptors ≤ 3, and cLogP ≤ 3). Its structural features, including a rigid aromatic ring, a hydrogen bond-donating and accepting amidine group (once deprotected), and a carboxylic acid, make it an attractive candidate for inclusion in fragment libraries.

The benzamidine moiety is a well-known pharmacophore that can interact with various biological targets, particularly serine proteases. By screening a fragment library containing this compound, researchers can identify initial hits that bind to the target of interest. The Boc-protecting group can be advantageous in FBDD as it can modulate the fragment's solubility and cell permeability.

Once a hit is identified, the benzoic acid scaffold provides a clear vector for fragment growth and optimization. The carboxylic acid can be readily modified to introduce new functional groups that can enhance binding affinity and selectivity.

The table below summarizes the properties of this compound in the context of its potential as a fragment in FBDD.

| Property | Value | FBDD "Rule of Three" Guideline |

| Molecular Weight | 264.28 g/mol | < 300 Da |

| Number of H-bond Donors | 2 | ≤ 3 |

| Number of H-bond Acceptors | 4 | ≤ 3 |

| cLogP (calculated) | ~1.5 - 2.5 | ≤ 3 |

Computational and Biophysical Characterization of 4 Boc Amidino Benzoic Acid Systems

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand, such as 4-(Boc-amidino)-benzoic acid, within the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the protein. The ligand's structure is energy-minimized to find its most stable conformation. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB) and prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each "pose" based on a scoring function that estimates the binding energy.

For this compound, docking studies would identify key interactions driving its binding. The benzoic acid moiety could form hydrogen bonds with polar residues or salt bridges with basic residues like Arginine or Lysine (B10760008). The Boc-protected amidino group, with its hydrogen bond donors and acceptors, can engage in specific hydrogen bonding networks. The phenyl ring is capable of forming hydrophobic and π-stacking interactions with aromatic residues such as Tyrosine, Phenylalanine, or Tryptophan. In silico studies on related benzoic acid derivatives have shown that such electrostatic and hydrophobic forces are crucial for stabilization at a protein's active site. researchgate.net

The results of a docking simulation are typically visualized and analyzed to understand the specific interactions. A hypothetical docking result of this compound into a kinase active site is summarized below.

Table 1: Representative Data from a Hypothetical Molecular Docking Study of this compound

| Parameter | Result | Interacting Protein Residue(s) |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | N/A |

| Hydrogen Bonds | 3 | Carboxylate with Lys72; Amidine NH with Asp184 |

| Hydrophobic Interactions | 2 | Phenyl Ring with Val23, Leu135 |

| Electrostatic Interactions | 1 | Carboxylate with Lys72 |

| Predicted Inhibition Constant (Ki) | 1.5 µM | N/A |

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical (QM) calculations are employed to study the electronic structure, geometry, and reactivity of a molecule from first principles. Methods like Density Functional Theory (DFT) are particularly powerful for analyzing molecules of the size of this compound.

These calculations can determine the molecule's optimal 3D geometry, partial atomic charges, and the distribution of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the electron density and helps identify regions prone to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential around the carboxylate and carbonyl oxygens, indicating sites for electrophilic attack or hydrogen bond donation, and positive potential near the amidino and amide protons.

QM calculations are also used to analyze the energetics of chemical reactions and the stability of transition states. wuxiapptec.com For instance, the stability of different tautomers or rotamers of the Boc-amidino group could be assessed. In studies of related guanidinium (B1211019) salts, DFT has been used to determine the relative stabilities of different tautomers and to investigate reaction mechanisms. mdpi.com These computational insights are invaluable for understanding the intrinsic properties of the molecule that govern its interactions with biological targets.

Table 2: Representative Data from a Hypothetical DFT Study on this compound

| Calculated Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation (likely on the phenyl ring) |

| LUMO Energy | -1.5 eV | Region of electron acceptance (likely on the amidino group) |

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability |

| Dipole Moment | 3.8 Debye | Suggests a polar molecule capable of strong dipole-dipole interactions |

| Most Negative Electrostatic Potential | -55 kcal/mol | Located on the carboxylate oxygen atoms, indicating primary H-bond acceptor sites |

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system containing the protein, the ligand, and surrounding solvent (typically water) and ions, providing a trajectory that reveals how the complex behaves in a realistic biological environment.

For this compound, an MD simulation would typically start from the best-docked pose. Over the course of the simulation (often spanning hundreds of nanoseconds), one can assess the stability of the ligand's position in the binding site. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD suggests a stable binding mode. Furthermore, MD simulations allow for the analysis of the persistence of specific interactions, like hydrogen bonds, and can reveal the role of water molecules in mediating protein-ligand contacts. Such simulations have become a routine tool in biophysics. mdpi.com

These simulations can also uncover conformational changes in the protein upon ligand binding, which are missed by rigid docking approaches. The dynamic information from MD is crucial for a more accurate understanding of the binding mechanism and for refining the initial docked pose.

Free Energy Perturbation (FEP) and Binding Affinity Predictions

Predicting the binding affinity of a ligand to its target is a primary goal in drug design. Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics that calculates the difference in binding free energy (ΔΔG) between two similar ligands. youtube.com This is achieved through an "alchemical transformation," where one ligand is gradually mutated into another in silico, both in the solvated state and when bound to the protein.

FEP calculations could be used to guide the optimization of this compound. For example, one could calculate the change in binding affinity resulting from modifying the phenyl ring with a hydroxyl group or replacing the Boc group with another protecting group. The results can predict whether a proposed chemical modification is likely to be beneficial or detrimental to binding, thus prioritizing synthetic efforts. While computationally expensive, FEP has shown success in accurately predicting binding affinities for a range of targets. nih.govrsc.org The accuracy of these predictions relies heavily on sufficient sampling and the quality of the force fields used in the underlying MD simulations. researchgate.net

Spectroscopic Characterization (NMR, MS, IR) of this compound and its Complexes

Spectroscopic techniques provide experimental confirmation of a molecule's structure and can also probe its interactions with other molecules.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of synthesized this compound. The ¹H NMR spectrum would be expected to show signals for the tert-butyl protons of the Boc group as a singlet around 1.5 ppm, aromatic protons in the 7-8 ppm region, and exchangeable protons for the NH and COOH groups. The ¹³C NMR would show characteristic peaks for the carbonyl carbons (in the Boc and benzoic acid groups), aromatic carbons, and the tert-butyl carbons. mdpi.com When the ligand binds to a protein, techniques like Saturation Transfer Difference (STD) NMR can be used to identify which protons of the ligand are in close contact with the protein surface.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound. The expected monoisotopic mass for C₁₃H₁₆N₂O₄ is 264.1110 g/mol .

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present. Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretches of the carboxylic acid and Boc-carbamate (~1700-1750 cm⁻¹ and ~1680-1700 cm⁻¹, respectively), the C=N stretch of the amidine group (~1650 cm⁻¹), and N-H bending vibrations.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Feature | Approximate Position |

|---|---|---|

| ¹H NMR | Singlet (Boc group) | ~1.5 ppm |

| ¹H NMR | Doublets (Aromatic CH) | ~7.8-8.2 ppm |

| ¹³C NMR | Carbonyl (Carboxylic Acid) | ~167 ppm |

| ¹³C NMR | Carbonyl (Boc group) | ~153 ppm |

| IR | C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ |

| IR | N-H Stretch | ~3300-3400 cm⁻¹ |

| HRMS (M+H)⁺ | Calculated m/z | 265.1183 |

X-ray Crystallography and Structural Biology of Protein-Ligand Complexes Involving this compound Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. nih.gov Obtaining a crystal structure of a protein in complex with a ligand like a this compound derivative provides definitive proof of the binding mode and reveals the precise geometry of all intermolecular interactions. springernature.com

The process involves growing a high-quality crystal of the target protein and then introducing the ligand, either by co-crystallizing the protein in the presence of the ligand or by soaking a pre-grown protein crystal in a solution containing the ligand. springernature.commdpi.com The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

A crystal structure would validate the predictions from molecular docking and MD simulations. It would unambiguously show the orientation of the benzoic acid and Boc-amidino groups, the specific hydrogen bonds, hydrophobic contacts, and the positions of any mediating water molecules. This structural information is exceptionally valuable for structure-based drug design, as it allows for the rational design of new derivatives with improved potency and selectivity by modifying the ligand to make more favorable interactions with the protein target. frontiersin.org

Emerging Research Directions and Future Perspectives for 4 Boc Amidino Benzoic Acid

Integration with Supramolecular Chemistry for Self-Assembly and Material Science Applications

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for the application of 4-(Boc-amidino)-benzoic acid. The molecule's distinct functional groups—the carboxylic acid and the Boc-protected amidine—provide multiple points for hydrogen bonding and other non-covalent interactions, which are the driving forces behind self-assembly processes.

The carboxylic acid group can participate in well-defined hydrogen bonding motifs, such as the formation of carboxylic acid dimers. The Boc-protected amidine, with its hydrogen bond donors and acceptors, can also engage in specific intermolecular hydrogen bonds. The interplay of these interactions, combined with potential π-π stacking of the phenyl rings, could be harnessed to create highly ordered supramolecular structures. While specific studies on the self-assembly of this compound are not yet prevalent in the literature, the principles of supramolecular synthesis using substituted benzoic acids have been established. For instance, the combination of hydrogen and halogen bonds has been successfully used to assemble molecules into larger architectures. nih.gov

Future research in this area could explore the self-assembly of this compound and its derivatives into various nanostructures, such as fibers, gels, and vesicles. The ability to control the self-assembly process by modifying the molecular structure or by changing environmental conditions (e.g., solvent, temperature, pH) could lead to the development of novel "smart" materials with applications in fields such as:

Biomaterials: Self-assembling systems based on this scaffold could be designed to encapsulate and release drugs, or to act as scaffolds for tissue engineering.

Sensors: The self-assembly process could be designed to be responsive to specific analytes, leading to the development of highly sensitive and selective chemical sensors.

Electronics: The formation of ordered π-stacked arrays could be exploited for the development of organic electronic materials.

The table below summarizes the key functional groups of this compound and their potential roles in supramolecular assembly.

| Functional Group | Potential Non-Covalent Interactions | Potential Role in Self-Assembly |

| Carboxylic Acid | Hydrogen bonding (dimer formation) | Directing the formation of linear or sheet-like structures |

| Boc-protected Amidine | Hydrogen bonding (donor and acceptor) | Providing additional stability and specificity to the assembly |

| Phenyl Ring | π-π stacking, hydrophobic interactions | Driving the aggregation of molecules and influencing the morphology of the resulting structures |

Development of Targeted Delivery Systems Utilizing this compound Conjugates

The development of targeted drug delivery systems is a major focus of modern pharmaceutical research, aiming to increase the efficacy of therapeutic agents while minimizing their side effects. The chemical structure of this compound makes it an attractive scaffold for the construction of such systems.

The carboxylic acid group provides a convenient handle for conjugation to a variety of molecules, including:

Targeting Ligands: These can be peptides, antibodies, or small molecules that bind to specific receptors on the surface of target cells (e.g., cancer cells).

Payloads: This could be a cytotoxic drug, a diagnostic imaging agent, or a nucleic acid-based therapeutic.

Solubilizing Agents: For poorly soluble drugs, conjugation to a hydrophilic moiety can improve their bioavailability.

The Boc-protected amidine group can also be utilized in bioconjugation strategies. After deprotection, the resulting amidine can be further functionalized. The Boc protecting group itself is a well-established tool in peptide synthesis and other areas of organic chemistry, allowing for the selective modification of different parts of a molecule. chemimpex.com

While there are no specific examples in the literature of targeted delivery systems based on this compound, the general principles are well-established. For example, benzamide (B126) derivatives have been explored as targeting vectors for imaging D2-receptors. bldpharm.com The versatility of the this compound scaffold could allow for the creation of a wide range of targeted conjugates.

The following table outlines a hypothetical design of a targeted drug delivery system based on this compound.

| Component of Conjugate | Example Moiety | Function | Point of Attachment to this compound |

| Targeting Ligand | RGD peptide | Targets integrin receptors on tumor cells | Carboxylic acid (via amide bond) |

| Therapeutic Payload | Doxorubicin | Cytotoxic agent | Amidine (after deprotection and functionalization) |

| Linker | Polyethylene glycol (PEG) | Improves solubility and circulation time | Carboxylic acid or amidine |

Novel Therapeutic Avenues Beyond Enzyme Inhibition

Historically, the amidine functional group has been a key pharmacophore in the design of enzyme inhibitors, particularly for serine proteases. Consequently, this compound has been primarily viewed as a building block for the synthesis of such inhibitors. However, the broader pharmacological potential of this scaffold remains largely unexplored.

Future research could investigate the activity of this compound and its derivatives against a wider range of biological targets. The benzamidine (B55565) core is known to interact with a variety of proteins, and it is plausible that derivatives of this compound could exhibit novel biological activities.

Potential therapeutic areas to explore include:

Receptor Modulation: The compound could be modified to act as an agonist or antagonist for various receptors, such as G-protein coupled receptors (GPCRs).

Ion Channel Modulation: Derivatives could be designed to interact with and modulate the activity of ion channels, which are important targets in a number of diseases.

Protein-Protein Interaction Inhibition: The scaffold could be elaborated to create molecules that disrupt key protein-protein interactions involved in disease pathways.

The Boc protecting group in this compound offers a strategic advantage in the exploration of these novel therapeutic avenues. It allows for the amidine group to be masked during synthetic manipulations of other parts of the molecule, and then deprotected at a later stage to reveal the active pharmacophore. This synthetic flexibility is crucial for the systematic exploration of structure-activity relationships.

Advances in High-Throughput Screening and Combinatorial Chemistry of Amidino Scaffolds

The fields of high-throughput screening (HTS) and combinatorial chemistry have revolutionized the process of drug discovery, allowing for the rapid synthesis and evaluation of large numbers of compounds. nih.gov this compound is an ideal building block for the construction of combinatorial libraries due to its bifunctional nature.

The carboxylic acid can be readily coupled to a diverse range of amines to generate a library of amides. Similarly, after deprotection of the Boc group, the amidine can be reacted with various electrophiles. This "two-dimensional" approach to library synthesis can generate a vast number of structurally diverse compounds from a relatively small number of starting materials.

A potential combinatorial synthesis strategy using this compound is outlined below:

| Step | Reaction | Building Blocks | Resulting Library |

| 1 | Amide coupling | This compound + a library of diverse amines (R¹-NH₂) | A library of Boc-protected amidino amides |

| 2 | Boc deprotection | Treatment with acid | A library of amidino amides |

| 3 | Amidine functionalization | Reaction with a library of electrophiles (R²-X) | A library of N-substituted amidino amides |

Once synthesized, these libraries can be screened against a wide range of biological targets using HTS assays. The use of advanced analytical techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), is crucial for the quality control and analysis of these libraries. The identification of "hits" from these screens can then lead to the development of new lead compounds for drug discovery programs.

Patent Landscape and Commercialization Opportunities for this compound Derivatives

The patent landscape surrounding this compound itself is not extensive, as it is primarily considered a research chemical and a building block for the synthesis of other compounds. However, the derivatives of this molecule hold significant potential for patent protection, particularly in the pharmaceutical and biotechnology sectors.

Patents in this area would likely focus on:

Novel Chemical Entities: New compounds derived from this compound with demonstrated biological activity would be eligible for composition of matter patents.

Therapeutic Applications: The use of these new compounds for the treatment of specific diseases would be a key area for patent claims.

Synthetic Methods: Novel and efficient methods for the synthesis of this compound derivatives could also be patented.

The commercialization opportunities for derivatives of this compound are closely tied to the success of research and development efforts. Given the historical success of amidine-containing compounds as enzyme inhibitors, this remains a promising area for commercialization. Furthermore, the exploration of novel therapeutic avenues, as discussed in section 6.3, could open up new and potentially lucrative markets.

The commercial availability of this compound from various chemical suppliers facilitates its use in research and development. This accessibility is a crucial first step in the journey from a laboratory curiosity to a commercially successful product. The path to commercialization would likely involve:

Lead Discovery: Identification of active compounds through HTS and medicinal chemistry efforts.

Preclinical Development: In vitro and in vivo studies to assess the efficacy and safety of lead compounds.

Clinical Trials: Evaluation of the drug candidate in human subjects.

Regulatory Approval: Submission of data to regulatory agencies for marketing approval.

Market Launch and Commercialization: Manufacturing, marketing, and sales of the approved drug.

Q & A

Q. What are the recommended synthetic routes for 4-(Boc-amidino)-benzoic acid, and how can purity be validated?

Methodological Answer:

- Synthesis : Utilize a multi-step approach involving Boc-protection of the amidino group, followed by coupling to a benzoic acid scaffold. For example, the Boc group can be introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP catalysis) . Intermediate purification via column chromatography is critical to remove unreacted reagents.

- Purity Validation : Employ thermogravimetric analysis (TGA) to assess thermal stability and detect solvent residues, and differential scanning calorimetry (DSC) to confirm crystallinity and phase transitions . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantifying purity (>98%).

Q. Which spectroscopic techniques are most effective for confirming the Boc-amidino functional group?

Methodological Answer:

- NMR Spectroscopy :

- Infrared (IR) Spectroscopy : Confirm the presence of the Boc group via C=O stretching vibrations at ~1680–1720 cm⁻¹ and N-H stretches (amidino) at ~3300–3500 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to collect diffraction data. Ensure crystal quality by optimizing solvent evaporation conditions .

- Structure Solution : Apply direct methods in SHELXS or SIR97 for phase determination, followed by refinement via SHELXL. For challenging cases (e.g., twinning), use SHELXD for dual-space cycling .

- Validation : Cross-check hydrogen-bonding networks (e.g., amidino-carboxylic acid interactions) using ORTEP-3 for graphical representation .

Q. What strategies mitigate data contradictions in enzyme inhibition studies involving this compound?

Methodological Answer:

- Experimental Design :

- Use isothermal titration calorimetry (ITC) to directly measure binding affinities with enzymes like cytochrome P450, minimizing false positives from fluorescence artifacts .

- Perform competitive inhibition assays with varying substrate concentrations to distinguish between competitive and non-competitive mechanisms .

- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values, and validate with crystallographic data (e.g., ligand-enzyme co-crystal structures) .

Q. How can computational methods predict the electronic properties of this compound for drug design?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Electron Localization Function (ELF) : Analyze bonding behavior, particularly the delocalization of electrons in the amidino-benzoic acid system, to identify reactive sites for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.